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Compound of Interest

Compound Name: (R)-IBR2

Cat. No.: B15584902 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the potency of various analogues of (R)-IBR2, a small molecule inhibitor of the

RAD51 protein. The analysis is supported by experimental data from peer-reviewed studies.

(R)-IBR2 has emerged as a promising inhibitor of RAD51, a crucial enzyme in the homologous

recombination (HR) DNA repair pathway. By disrupting RAD51, (R)-IBR2 can selectively induce

cell death in cancer cells and enhance the efficacy of certain chemotherapies. The parent

compound, IBR2, typically exhibits half-maximal inhibitory concentrations (IC50) for cancer cell

growth in the 12-20 µM range.[1][2] This has spurred the development of (R)-IBR2 analogues

with the goal of improving potency and pharmacological properties.

Mechanism of Action: Disrupting the DNA Repair
Machinery
IBR2 and its analogues function by directly binding to RAD51, which interferes with its ability to

form multimers—a critical step for its function in DNA repair.[1][3][4] This disruption triggers the

degradation of RAD51 through the proteasome pathway, leading to a breakdown in HR repair.

[3] The resulting accumulation of DNA damage ultimately pushes cancer cells towards

apoptosis, or programmed cell death.[3][5]
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A significant study focused on the synthesis and biological evaluation of a series of IBR2

analogues, designated IBR101 through IBR124. The inhibitory potency of these compounds

was assessed by measuring their IC50 values for growth inhibition in the MDA-MB-468 triple-

negative breast cancer cell line. This allows for a direct comparison of their efficacy against the

original IBR2 compound.

Table 1: Comparative Potency of IBR2 Analogues in MDA-MB-468 Cells
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Compound Analogue Class IC50 (µM)
Fold Improvement
vs. IBR2

IBR2 Parent Compound 12-20 1x

IBR101
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR102
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR103
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR105
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR107
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR109
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR111
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR113
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR115
2,3-dihydro-1H–

benzo[c]azepine
< IBR2 >1x

IBR117
1,2,3,4-

tetrahydroisoquinoline
Significantly < IBR2 -

IBR118
1,2,3,4-

tetrahydroisoquinoline
< IBR2 >1x

IBR120 Isoindoline Significantly < IBR2 4.8x

IBR122
1,2-

dihydroisoquinoline
< IBR2 >1x
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IBR123
1,2-

dihydroisoquinoline
Significantly < IBR2 -

IBR124
1,2-

dihydroisoquinoline
Significantly < IBR2 -

Note: While precise IC50 values for all analogues were not detailed in the referenced literature,

their potency relative to IBR2 was established. The analogue IBR120 demonstrated a notable

4.8-fold increase in potency.[1][6]

Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of (R)-
IBR2 analogues.

Cell Growth Inhibition Assay
This assay is fundamental for determining the IC50 values of the compounds.

Cell Line: MDA-MB-468 (human triple-negative breast cancer).

Methodology:

Cells are plated in 96-well microplates at a predetermined density and allowed to adhere

for 24 hours.

A serial dilution of each test compound (including IBR2 and its analogues) and a vehicle

control (DMSO) are added to the wells.

The plates are incubated for 72 hours to allow for the compounds to exert their effects.

Cell viability is quantified using a standard method, such as the Sulforhodamine B (SRB)

assay.

The percentage of growth inhibition is calculated for each concentration relative to the

vehicle control.

IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.
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RAD51 Multimerization Disruption Assay via Surface
Plasmon Resonance (SPR)
This biophysical assay provides a quantitative measure of a compound's ability to interfere with

the protein-protein interactions necessary for RAD51 function.[3][4]

Instrumentation: A surface plasmon resonance instrument.

Methodology:

Recombinant His-tagged RAD51 protein is immobilized onto the surface of a sensor chip.

A solution containing a fixed concentration of GST-tagged BRC repeats (a binding partner

of RAD51) is mixed with varying concentrations of the test compound.

This mixture is then flowed over the sensor chip.

The binding of the BRC repeats to the immobilized RAD51 is detected as a change in the

SPR signal.

A reduction in the SPR signal in the presence of the test compound indicates competitive

binding and disruption of the RAD51-BRC interaction.

From this data, a median competitive inhibition concentration can be calculated. For IBR2,

this value was reported to be approximately 0.11 µM.[3][4]

Visualizing the Molecular and Experimental
Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the signaling

pathway of IBR2 and the workflow of a key experiment.
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Caption: IBR2 analogues block DNA repair by inhibiting RAD51, leading to cancer cell

apoptosis.
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Caption: Workflow for determining the IC50 values of IBR2 analogues in a cell-based assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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